2-Hydroxyoctyl 2-methylprop-2-enoate
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Overview
Description
2-Hydroxyoctyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H22O3. It is a derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyoctyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with 1,2-epoxyoctane. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where methacrylic acid and 1,2-epoxyoctane are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyoctyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form polymers used in coatings, adhesives, and other materials.
Esterification: It can react with alcohols to form esters, which are useful in different chemical applications.
Common Reagents and Conditions
Polymerization: Typically initiated by free radicals or UV light in the presence of photoinitiators.
Esterification: Often carried out using acid catalysts under reflux conditions.
Major Products Formed
Scientific Research Applications
2-Hydroxyoctyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Hydroxyoctyl 2-methylprop-2-enoate involves its ability to polymerize and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the compound forms strong, durable bonds . The molecular targets and pathways involved in its action are primarily related to its reactivity with free radicals and its ability to undergo polymerization .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate: Similar in structure but with a shorter alkyl chain.
2-Hydroxypropyl 2-methylprop-2-enoate: Another similar compound with different alkyl chain length.
Uniqueness
2-Hydroxyoctyl 2-methylprop-2-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and flexibility .
Properties
CAS No. |
112468-58-3 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-hydroxyoctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O3/c1-4-5-6-7-8-11(13)9-15-12(14)10(2)3/h11,13H,2,4-9H2,1,3H3 |
InChI Key |
JBYNEFPZEWRHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)C(=C)C)O |
Origin of Product |
United States |
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